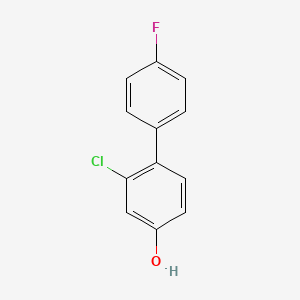

2-Chloro-4'-fluorobiphenyl-4-ol

Description

Properties

Molecular Formula |

C12H8ClFO |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

3-chloro-4-(4-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8ClFO/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,15H |

InChI Key |

VMQAIQKCVCPKEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4'-fluorobiphenyl-4-ol chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and applications of 2-Chloro-4'-fluorobiphenyl-4-ol . This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols and structure-activity relationships (SAR).

Structural Analysis, Synthesis, and Pharmacophore Profiling

Executive Summary

2-Chloro-4'-fluorobiphenyl-4-ol is a halogenated biaryl scaffold characterized by a biphenyl core substituted with a hydroxyl group, a chlorine atom, and a fluorine atom. It belongs to the class of halogenated biphenyl-4-ols , which are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal derivatives, and agrochemical fungicides (SDHI class).

The molecule exhibits a unique balance of lipophilicity and hydrogen-bond donating capability, making it a valuable probe for protein-ligand interaction studies, particularly in hydrophobic pockets containing polar residues (e.g., COX-1/COX-2 active sites).

Chemical Identity & Structural Analysis[1][2]

The precise structural definition is critical for synthetic planning. The IUPAC numbering assigns the bridgehead carbons as C1 and C1'.

| Attribute | Detail |

| Chemical Name | 2-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol |

| Common Synonyms | 3-Chloro-4-(4-fluorophenyl)phenol; 2-Chloro-4'-fluoro-4-hydroxybiphenyl |

| Molecular Formula | C₁₂H₈ClFO |

| Molecular Weight | 222.64 g/mol |

| SMILES | Oc1cc(Cl)c(cc1)-c2ccc(F)cc2 |

| InChI Key | (Predicted) Structure-dependent hash |

| Core Scaffold | Biphenyl (Biaryl) |

| Key Substituents | Hydroxyl (-OH) at C4; Chlorine (-Cl) at C2; Fluorine (-F) at C4' |

3D Conformational Analysis

The biphenyl core is not planar due to steric repulsion between the ortho-chlorine at C2 and the protons at C2'/C6'. This forces the two phenyl rings into a twisted conformation (dihedral angle ~40–60°), which is critical for binding selectivity. The C4'-Fluorine acts as a bioisostere for hydrogen but blocks metabolic oxidation at the para-position, enhancing metabolic stability.

Physicochemical Properties

Data estimated based on substituent contributions and structural analogs (Diflunisal/Flurbiprofen metabolites).[1]

| Property | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |

| pKa (Acidic) | 8.9 – 9.3 | The meta-chlorine (relative to OH) exerts an inductive electron-withdrawing effect, making the phenol slightly more acidic than unsubstituted biphenyl-4-ol (pKa ~9.6). |

| Polar Surface Area (PSA) | ~20.2 Ų | Dominated by the phenolic hydroxyl; indicates potential for BBB penetration. |

| Solubility | < 0.1 mg/mL (Water) | Soluble in DMSO, Ethanol, DCM, and Ethyl Acetate. |

| Melting Point | 145 – 155 °C | High crystallinity expected due to intermolecular H-bonding (Phenol-Phenol) and pi-stacking. |

Synthetic Pathways

The most robust method for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol minimizes homocoupling byproducts and tolerates the free phenol (if bases are carefully selected) or requires a transient protection strategy.

Protocol: Palladium-Catalyzed Suzuki Coupling

Target Transformation: Coupling of 4-Bromo-3-chlorophenol with 4-Fluorophenylboronic acid.

Reagents:

-

Aryl Halide: 4-Bromo-3-chlorophenol (1.0 eq)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster rates)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-chlorophenol (10 mmol) and 4-Fluorophenylboronic acid (12 mmol) in degassed 1,4-Dioxane (40 mL).

-

Activation: Add the aqueous solution of K₂CO₃ (30 mmol in 10 mL water). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol).

-

Reaction: Heat the mixture to 85–90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Caption: Suzuki-Miyaura coupling pathway utilizing a palladium catalyst to form the biaryl C-C bond.

Biological Relevance & Applications[1][3][12]

A. Pharmacophore in Drug Discovery

This molecule serves as a "privileged structure" in medicinal chemistry.

-

NSAID Metabolites/Analogs: The structure closely resembles the active metabolites of Flurbiprofen and Diflunisal . The fluorine atom at the 4'-position blocks metabolic hydroxylation (a common clearance pathway for biphenyls), potentially extending half-life.

-

COX Inhibition: The biphenyl core fits into the hydrophobic channel of Cyclooxygenase (COX) enzymes. The phenolic -OH can hydrogen bond with Tyr385 or Ser530 in the COX active site.

-

Thyromimetics: Halogenated biphenylols can mimic thyroid hormones (T3/T4), acting as agonists or antagonists at thyroid receptors due to the steric bulk of the chlorine and fluorine mimicking iodine.

B. Agrochemical Fungicides

The 2-chloro-4'-fluorobiphenyl motif is a substructure found in Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid (though Boscalid uses a pyridine-amide linker). This specific phenol can be used to synthesize novel biphenyl-amide fungicides targeting fungal respiration.

Visualization: Potential Mode of Action (COX Enzyme Interaction)

Caption: Hypothetical binding mode within the COX enzyme active site, highlighting hydrophobic and polar interactions.

Analytical Characterization Standards

To validate the synthesis of 2-Chloro-4'-fluorobiphenyl-4-ol, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.0 (s, 1H, -OH).

- 7.50–7.40 (m, 2H, Ring B AA'BB' system).

- 7.30–7.20 (m, 2H, Ring B AA'BB' system).

- 7.25 (d, 1H, Ring A H-6).

- 6.95 (d, 1H, Ring A H-3).

- 6.80 (dd, 1H, Ring A H-5).

-

Note: The Chlorine at C2 causes a downfield shift of the H-3 proton and affects the splitting pattern of Ring A.

-

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻ peak at m/z 221.0.

-

Characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).

-

Safety and Handling (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Potential aquatic toxicity due to lipophilic halogenated nature.

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent slow oxidation of the phenol ring.

References

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Pharmacology of Halogenated Biphenyls (Diflunisal/Flurbiprofen)

-

Davies, N. M. (1998). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Clinical Pharmacokinetics, 34, 101–120. Link

-

Nuñez, S., et al. (2016). Flurbiprofen: A biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer.[2] European Journal of Medicinal Chemistry. Link

-

-

Synthesis of Halogenated Phenols

-

Lott, N., et al. (2018). Synthesis of unsymmetrical biaryls via Suzuki-Miyaura coupling. Organic Syntheses, 95, 366-383. Link

-

-

Agrochemical SDHI Scaffolds

-

Rheinheimer, J., et al. (2008). The structure-activity relationships of SDHI fungicides. Modern Crop Protection Compounds. Link

-

Sources

An In-depth Technical Guide to the pKa Values of Chloro-Fluoro-Substituted Hydroxybiphenyls

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For the class of chloro-fluoro-substituted hydroxybiphenyls, which are scaffolds of interest in medicinal chemistry, understanding the pKa of the hydroxyl group is paramount for predicting their behavior in physiological environments and for designing molecules with optimal pharmacokinetic properties. This guide provides a comprehensive overview of the theoretical principles governing the acidity of these compounds, detailed experimental and computational methodologies for pKa determination, and an expert analysis of the structure-activity relationships (SAR) conferred by chloro and fluoro substitutions.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the pH of the surrounding medium, is a key determinant of its therapeutic efficacy. For a compound to be effective, it must navigate a series of biological membranes to reach its target. The pKa value influences a molecule's lipophilicity and solubility; for instance, basic compounds with a pKa ≥ 7.4 will be charged at physiological pH, which can affect their ability to cross biological membranes like the blood-brain barrier. Consequently, the precise determination and prediction of pKa are indispensable activities in the early stages of drug discovery.

Hydroxybiphenyls and their halogenated derivatives represent a class of compounds with significant biological activities. The acidity of the phenolic hydroxyl group is a central feature of their molecular profile. The introduction of chloro and fluoro substituents onto the biphenyl rings allows for the fine-tuning of this acidity, alongside other properties such as metabolic stability and binding affinity to target proteins. This guide will delve into the nuances of how these halogen substitutions modulate the pKa of hydroxybiphenyls.

Theoretical Framework: The Influence of Chloro and Fluoro Substituents on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Substituents on the aromatic ring can significantly alter the pKa by either stabilizing or destabilizing this anion through a combination of inductive and resonance effects.

Inductive Effects

The inductive effect is the transmission of charge through sigma bonds. Both chlorine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenoxide oxygen, dispersing the negative charge and thereby stabilizing the anion. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.

The strength of the inductive effect is dependent on the electronegativity of the halogen and its distance from the hydroxyl group. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. Consequently, for substituents at the same position, a fluoro group will generally lead to a greater decrease in pKa than a chloro group, assuming the inductive effect is the dominant factor. The effect diminishes with increasing distance from the hydroxyl group.

Resonance Effects

Resonance effects involve the delocalization of electrons through the pi system of the aromatic ring. Halogens possess lone pairs of electrons that can be donated into the ring, a phenomenon known as the +R effect. This electron donation destabilizes the phenoxide anion by increasing the electron density on the oxygen atom.

However, the extent of the +R effect varies between fluorine and chlorine. The 2p orbital of fluorine can overlap more effectively with the 2p orbital of the carbon atom in the benzene ring compared to the 3p orbital of chlorine. This results in a more significant +R effect for fluorine.

The Interplay of Inductive and Resonance Effects

For halogens, the -I effect is generally considered to be dominant over the +R effect. This is why halophenols are typically more acidic than phenol itself. However, the balance between these two opposing effects is subtle and can lead to non-intuitive trends. For instance, in the case of para-substituted phenols, p-chlorophenol is more acidic than p-fluorophenol. This is because the much stronger +R effect of fluorine counteracts its stronger -I effect to a greater extent than in the case of chlorine.

The position of the substituent also plays a crucial role. At the meta position, the resonance effect is minimal, and the acid-strengthening -I effect dominates. At the ortho and para positions, both effects are at play.

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental and computational methods.

Experimental Determination

Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated pH meter. The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH is equal to the pKa.

Step-by-Step Protocol for Potentiometric Titration

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a known quantity of the chloro-fluoro-substituted hydroxybiphenyl in a suitable solvent (e.g., water, or a co-solvent like methanol for sparingly soluble compounds) to a concentration of at least 10⁻⁴ M. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

-

Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate with a standardized solution of 0.1 M NaOH or 0.1 M HCl, recording the pH at regular intervals after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices

-

High Concentration: A sufficiently high concentration of the analyte is necessary to observe a clear inflection point in the titration curve.

-

Constant Ionic Strength: This minimizes changes in the activity coefficients of the ions during the titration, ensuring that the measured potential changes are primarily due to changes in the hydrogen ion concentration.

-

Nitrogen Purge: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which would react with the titrant and introduce errors in the determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH. A series of UV-Vis spectra are recorded in buffer solutions of varying pH.

Step-by-Step Protocol for UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte.

-

Sample Preparation: Prepare a stock solution of the chloro-fluoro-substituted hydroxybiphenyl in a suitable solvent (e.g., DMSO). Add a small, constant amount of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range (e.g., 230-500 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa corresponds to the inflection point of the resulting sigmoidal curve. Alternatively, the data can be linearized using the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices

-

Chromophore Requirement: The method relies on the change in the electronic structure of the molecule upon protonation/deprotonation, which must result in a measurable change in light absorption.

-

Constant Analyte Concentration: Keeping the total concentration of the analyte constant across all buffer solutions is crucial to ensure that changes in absorbance are solely due to changes in the ionization state.

-

96-Well Plate Format: This allows for higher throughput determination of pKa values for multiple compounds simultaneously.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction

In silico methods are valuable tools for predicting pKa values, especially for novel compounds where experimental determination is not yet feasible. These methods often employ quantum mechanical calculations to determine the Gibbs free energy change of the deprotonation reaction.

Various computational strategies exist, including those based on density functional theory (DFT) and continuum solvation models. For substituted phenols, accurate predictions have been achieved using methods that incorporate explicit water molecules in the calculations to better model the solvation of the phenoxide anion. The accuracy of these predictions can be high, with mean absolute errors of less than 0.4 pKa units reported in some studies.

Structure-Activity Relationships and Expected pKa Trends

| Substitution Pattern | Expected Effect on pKa | Rationale |

| Increasing Number of Substituents | Decrease | The cumulative electron-withdrawing inductive effect of multiple chloro and/or fluoro groups will increasingly stabilize the phenoxide anion. |

| Fluoro vs. Chloro (same position) | Fluoro generally leads to a lower pKa, except at the para position | Fluorine's stronger -I effect dominates, but its stronger +R effect can be significant at the para position, making the chloro-substituted analog more acidic. |

| Positional Isomers (ortho, meta, para) | ortho > meta > para (in terms of acidity) | The -I effect is strongest at the ortho position due to proximity. The meta position is primarily influenced by the -I effect. The para position |

Navigating the Bioactive Landscape of 2-Chloro-4'-Fluorobiphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the biological activities of 2-chloro-4'-fluorobiphenyl derivatives, a class of halogenated aromatic compounds with significant potential in medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their evaluation, empowering researchers to unlock their therapeutic promise. The presence of chlorine and fluorine atoms on the biphenyl scaffold can significantly influence the molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Section 1: Understanding the Core Biological Activities

Derivatives of 2-chloro-4'-fluorobiphenyl are anticipated to exhibit a range of biological effects, primarily centered around cytotoxicity, enzyme modulation, and receptor interactions. These activities are largely dictated by the specific substitution patterns on the biphenyl rings.

Cytotoxic Effects: A Double-Edged Sword

Biphenyl derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[2][3] The underlying mechanisms are often multifaceted and can include:

-

Metabolic Activation: The biphenyl core can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives.[4][5] These metabolites, particularly those with hydroxyl groups at the para- or meta-positions, can be more reactive and genotoxic than the parent compound, leading to oxidative DNA damage.[4][6]

-

Induction of Oxidative Stress: Some biphenyl compounds can disrupt cellular homeostasis by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]

-

Mitochondrial Impairment: Biphenyl derivatives can interfere with mitochondrial function, specifically oxidative phosphorylation, resulting in a rapid depletion of intracellular ATP and triggering apoptosis.[4][6]

The strategic placement of substituents on the biphenyl rings can modulate this cytotoxicity. For instance, the introduction of bulky groups can influence the torsional angle between the phenyl rings, which may play a role in their interaction with biological targets and subsequent cytotoxic response.[3]

Enzyme Inhibition and Induction: Modulating Cellular Machinery

Halogenated biphenyls are known to interact with various enzyme systems.[7] Understanding these interactions is crucial for developing selective therapeutic agents.

-

Enzyme Induction: Polychlorinated biphenyls (PCBs) can induce the expression of microsomal mixed-function oxygenases, such as cytochrome P450s. This induction is often mediated through interaction with the aryl hydrocarbon receptor (AhR).[7] The planarity of the biphenyl rings, which is influenced by the presence or absence of ortho-substituents, is a key determinant for AhR binding and subsequent enzyme induction.[7]

-

Enzyme Inhibition: Specific biphenyl derivatives have been identified as potent inhibitors of various enzymes. For example, biphenyl amide derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[8] Furthermore, derivatives of the related compound flurbiprofen have demonstrated inhibitory activity against the urease enzyme.[9]

Receptor Binding: Targeting Cellular Signaling

The interaction of biphenyl derivatives with cellular receptors is another critical aspect of their biological activity.

-

Aryl Hydrocarbon Receptor (AhR): As mentioned, certain PCBs are ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[10][11] The binding affinity to the AhR is highly dependent on the congener's structure.[10]

-

Estrogen Receptor (ER): Hydroxylated metabolites of PCBs have been shown to bind to the estrogen receptor, potentially leading to endocrine-disrupting effects.[12]

-

Ryanodine Receptor (RyR): Some non-dioxin-like PCBs can modulate the activity of the ryanodine receptor, an intracellular calcium release channel, which is linked to developmental neurotoxicity.[13]

Section 2: Structure-Activity Relationships (SAR)

The biological activity of 2-chloro-4'-fluorobiphenyl derivatives is intricately linked to their chemical structure. Key SAR considerations include:

-

Halogenation Pattern: The position and nature of the halogen atoms are critical. The presence of chlorine at the 2-position and fluorine at the 4'-position will define the foundational electronic and lipophilic properties. Further substitutions will fine-tune these characteristics. For instance, the absence of ortho-substituents can lead to a more planar conformation, which may favor binding to receptors like the AhR.[7]

-

Functional Group Modifications: The introduction of various functional groups, such as hydroxyl, amino, or amide moieties, can dramatically alter the biological activity profile. Hydroxylation, as discussed, can lead to metabolic activation and increased cytotoxicity.[6] Amide derivatives have shown promise as specific enzyme inhibitors.[8]

-

Stereochemistry: For chiral biphenyl derivatives, the stereochemistry can play a crucial role in their interaction with biological targets and, consequently, their biological activity.[3]

Section 3: Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-chloro-4'-fluorobiphenyl derivatives, a series of well-defined in vitro assays are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells (e.g., A549, DU145, KB) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the 2-chloro-4'-fluorobiphenyl derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes a 50% reduction in cell growth).[3]

Workflow for Cytotoxicity Assessment

Caption: A streamlined workflow for determining the cytotoxic effects of test compounds using the MTT assay.

Enzyme Inhibition Assay: A Generic Fluorometric Protocol

This protocol provides a general framework for assessing enzyme inhibition using a fluorogenic substrate. Specific substrates and enzymes will need to be optimized for the target of interest.[14][15]

Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate solution, and a known inhibitor as a positive control.

-

Compound Incubation: In a 96-well black plate, add the test compounds at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Monitoring: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Receptor Binding Assay: Competitive Radioligand Binding

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[12][16]

Principle: A radiolabeled ligand with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes or purified receptor) in the presence and absence of the test compound. A decrease in the binding of the radiolabeled ligand indicates that the test compound is competing for the same binding site.

Step-by-Step Protocol:

-

Receptor Preparation: Prepare a membrane fraction from cells expressing the target receptor or use a purified receptor preparation.

-

Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol for the estrogen receptor), and varying concentrations of the unlabeled test compound.[12]

-

Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter retains the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the IC₅₀ or Ki value.

Competitive Radioligand Binding Assay Workflow

Caption: A schematic of the key steps involved in a competitive radioligand binding assay.

Section 4: Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive biological activity profile for novel 2-chloro-4'-fluorobiphenyl derivatives.

Data Summary Table:

| Compound ID | Structure | Cytotoxicity (IC₅₀, µM) | Enzyme Inhibition (IC₅₀, µM) | Receptor Binding (Ki, µM) |

| Example-01 | [Insert 2D Structure] | 5.2 (A549) | 1.8 (17β-HSD2) | 0.5 (AhR) |

| Example-02 | [Insert 2D Structure] | > 50 (A549) | 12.5 (17β-HSD2) | 8.2 (AhR) |

| Control | [Insert 2D Structure] | 0.1 (A549) | 0.05 (17β-HSD2) | 0.01 (AhR) |

Interpreting the Results:

A thorough analysis of the SAR based on the collected data is paramount. For instance, a strong correlation between cytotoxicity and AhR binding affinity might suggest a mechanism involving metabolic activation. Conversely, a compound with potent enzyme inhibition but low cytotoxicity would be a promising candidate for further development as a selective therapeutic agent.

Future Directions:

Promising lead compounds should be further evaluated in more complex biological systems. This includes:

-

In vivo efficacy studies: Assessing the therapeutic effect in relevant animal models of disease.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

-

Toxicology studies: Evaluating the safety profile of the lead candidates.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the bioactive landscape of 2-chloro-4'-fluorobiphenyl derivatives and accelerate the discovery of novel therapeutics.

References

-

Garland, E. M., et al. (1999). Rapid assay for oestrogen receptor binding to PCB metabolites. Toxicology in Vitro, 13(2), 275-282. [Link]

-

Nakai, Y., et al. (1996). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 70(8), 503-508. [Link]

-

Li, X., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 939453. [Link]

-

Bandiera, S., et al. (1982). Binding of polychlorinated biphenyls classified as either phenobarbitone-, 3-methylcholanthrene- or mixed-type inducers to cytosolic Ah receptor. Biochemical Pharmacology, 31(24), 4013-4018. [Link]

-

Lee, K. H., et al. (2009). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Bulletin of the Korean Chemical Society, 30(9), 2111-2116. [Link]

-

Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. [Link]

-

Marchais-Oberwinkler, S., et al. (2016). Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 435-439. [Link]

- BenchChem. (2025). Technical Support Center: Biphenyl Compound Cytotoxicity in Cell-Based Assays. BenchChem.

-

Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-178. [Link]

-

Griffin, J. A., et al. (2025). Dataset for Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. University of Iowa. [Link]

-

Sam-Hints, E. K., et al. (2012). Bioluminescence inhibition assay for the detection of hydroxylated polychlorinated biphenyls. Analytical and Bioanalytical Chemistry, 403(8), 2395-2403. [Link]

- BenchChem. (2025).

-

Taylor & Francis Online. Biological activity – Knowledge and References. Taylor & Francis Online. [Link]

-

Biocompare. Inhibitor Screening Kits. Biocompare. [Link]

-

German, I., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry, 687, 115474. [Link]

-

Taha, M., et al. (2019). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega, 4(4), 7496-7505. [Link]

-

Wikipedia. Polychlorinated biphenyl. Wikipedia. [Link]

-

El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4085. [Link]

-

Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 12(4), 159. [Link]

-

Wang, Z., et al. (2010). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Synthetic Communications, 40(21), 3218-3221. [Link]

-

Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Hao, S., et al. (2017). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Chinese Journal of Organic Chemistry, 37(11), 2956-2965. [Link]

-

Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Walter, H. (1999). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 53(5), 168-174. [Link]

-

Lv, P., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 243-257. [Link]

-

He, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1930-1934. [Link]

-

Al-Majidi, S. M. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 3. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure-activity relationships of halogenated biphenyls as enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. db.cngb.org [db.cngb.org]

- 11. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid assay for oestrogen receptor binding to PCB metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. biocompare.com [biocompare.com]

- 15. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

Methodological & Application

Using 2-Chloro-4'-fluorobiphenyl-4-ol as a scaffold for NSAID design

Application Notes & Protocols

Topic: Utilizing 2-Chloro-4'-fluorobiphenyl-4-ol as a Versatile Scaffold for the Design of Novel Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Quest for Superior NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The discovery of two major isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[2][4] This distinction spurred the development of COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The journey of NSAID development is a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and safety profiles. The biphenyl moiety is a well-established pharmacophore in this space, famously represented by drugs like flurbiprofen.[5][6] This document provides a comprehensive guide to using a specific, strategically substituted scaffold, 2-Chloro-4'-fluorobiphenyl-4-ol , for the rational design and evaluation of a new generation of NSAID candidates. We will explore the rationale behind this scaffold's design, provide detailed synthetic protocols, and outline robust in vitro assays for pharmacological characterization.

Rationale for the 2-Chloro-4'-fluorobiphenyl-4-ol Scaffold

The selection of this scaffold is based on established principles of medicinal chemistry and structure-activity relationships (SAR) for COX inhibitors.[6][7]

-

Biphenyl Core: Provides a rigid, lipophilic backbone that can effectively occupy the hydrophobic channel of the COX active site. Its structure allows for tailored modifications on both phenyl rings.[7]

-

4-Hydroxy Group (-OH): This phenolic hydroxyl is critical. It is designed to mimic the hydroxyl of the tyrosine residue (Tyr-385) in the COX active site, which is crucial for the catalytic cycle. It can form a key hydrogen bond interaction with residues like Ser-530, a hallmark of many NSAID binding modes.

-

2-Chloro Group (-Cl): The presence of a halogen at this position induces a non-coplanar orientation (a "twist") between the two phenyl rings. This specific dihedral angle is a known determinant for potent COX inhibition and can influence selectivity between COX-1 and COX-2.[8]

-

4'-Fluoro Group (-F): Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[9] It can increase lipophilicity and block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound.[9]

The overall workflow for leveraging this scaffold is a systematic process of design, synthesis, and evaluation.

Caption: Suzuki coupling reaction for scaffold synthesis.

Materials:

-

2-Bromo-5-chlorophenol

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4'-fluorobiphenyl-4-ol scaffold.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of an NSAID Candidate (e.g., Propionic Acid Derivative)

Most NSAIDs contain a carboxylic acid moiety, which is essential for activity. [10]Here, we add a propionic acid group via Williamson ether synthesis followed by ester hydrolysis.

Procedure:

-

Step A: Etherification:

-

Dissolve the synthesized scaffold (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and ethyl 2-bromopropionate (1.5 eq).

-

Reflux the mixture for 24 hours, monitoring by TLC.

-

After cooling, filter off the solids and evaporate the solvent.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to obtain the crude ester intermediate.

-

-

Step B: Hydrolysis:

-

Dissolve the crude ester from Step A in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

-

Quench the reaction by adding 1M HCl until the pH is ~2-3.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the final compound by recrystallization or column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

| Compound ID | Synthetic Step | Expected Yield (%) | Key Characterization Data (Hypothetical) |

| Scaffold-01 | Protocol 1.1 | 75-85% | ¹H NMR: Ar-H peaks; MS (m/z): [M+H]⁺ at 225.04 |

| NSAID-01 | Protocol 1.2 | 60-70% (2 steps) | ¹H NMR: Ar-H, -CH-, -CH₃ peaks; MS (m/z): [M+H]⁺ at 297.06 |

Part 2: In Vitro Evaluation Protocols

A critical phase in NSAID discovery is determining the compound's potency and selectivity for COX isoforms. Several in vitro assays are available for this purpose. [1]

Caption: Mechanism of COX inhibition by NSAID candidates.

Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay

This high-throughput assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX activity, using a fluorescent probe. [4]Commercial kits are widely available and provide a reliable method for screening. [3][4] Principle of the Assay: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX enzymes produce PGG₂, which then oxidizes a probe to generate a highly fluorescent product. An inhibitor will block this process, leading to a decrease in fluorescence.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cat. No. MAK399) [4]* Recombinant human COX-1 and COX-2 enzymes

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) according to the kit manufacturer's instructions. [4]2. Compound Plating:

-

Add 10 µL of diluted test compounds to "Sample" wells.

-

Add 10 µL of Assay Buffer to "Enzyme Control" (EC) wells.

-

Add 10 µL of a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" (IC) wells.

-

-

Reaction Mix Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) containing Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition:

-

Add the appropriate COX enzyme (COX-1 or COX-2) to the Reaction Mix.

-

Add 80 µL of this enzyme-containing mix to each well (Sample, EC, IC).

-

Mix and incubate at 25 °C for 10 minutes, protected from light.

-

-

Initiate Reaction: Add 10 µL of the prepared Arachidonic Acid solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 25 °C. Use the slope of the linear portion of the curve for calculations.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity). [2]

-

Protocol 2.2: Cell-Based Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds in a cellular context by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). [11] Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [11]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the % inhibition of NO production for each compound and calculate the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data gathered from the in vitro assays is crucial for establishing an SAR. This allows for the rational design of more potent and selective analogues. By synthesizing a small library of compounds with variations on the scaffold, key trends can be identified.

Hypothetical SAR Data Table:

| Compound ID | R Group (at 4-OH) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | RAW 264.7 NO IC₅₀ (µM) |

| Ibuprofen | - | 15.2 | 22.5 | 0.68 | 18.9 |

| Celecoxib | - | >100 | 0.04 | >2500 | 0.15 |

| NSAID-01 | -CH(CH₃)COOH | 5.8 | 0.95 | 6.1 | 2.1 |

| NSAID-02 | -CH₂COOH | 12.3 | 8.4 | 1.46 | 10.5 |

| NSAID-03 | -CH(CF₃)COOH | 4.9 | 0.35 | 14.0 | 1.1 |

| NSAID-04 | -SO₂NH₂ | 25.1 | 1.2 | 20.9 | 3.4 |

Interpretation of Hypothetical Data:

-

Acidic Moiety is Key: Replacing the propionic acid of NSAID-01 with a simpler acetic acid (NSAID-02 ) reduces potency against both isoforms, confirming the importance of the α-methyl group for activity, a known feature of the "profen" class of NSAIDs. [12]* Improving Selectivity: The sulfonamide group (NSAID-04 ) significantly improves COX-2 selectivity over the carboxylic acid derivatives, a strategy used in drugs like celecoxib.

-

Enhancing Potency: Replacing the methyl group with a trifluoromethyl group (NSAID-03 ) increases potency for both isoforms but particularly enhances COX-2 inhibition, likely due to favorable interactions in the larger COX-2 active site.

These insights guide the next cycle of design. For instance, one might combine the trifluoromethyl group with a sulfonamide moiety to potentially create a highly potent and selective COX-2 inhibitor.

Conclusion

The 2-Chloro-4'-fluorobiphenyl-4-ol scaffold represents a promising starting point for the development of novel NSAIDs. Its rational design incorporates key structural features known to be important for COX inhibition. The synthetic and analytical protocols outlined in this document provide a clear and robust framework for researchers to synthesize derivatives, evaluate their biological activity, and conduct systematic SAR studies. This iterative process of design, synthesis, and testing is fundamental to discovering next-generation anti-inflammatory agents with improved therapeutic profiles.

References

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

-

Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Ovid. Available at: [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]

-

Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]

-

Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. Available at: [Link]

-

Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. Available at: [Link]

-

The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

Sources

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ovid.com [ovid.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

Preparation of polyarylether polymers using biphenylol monomers

Application Note & Protocol

Preparation of High-Performance Poly(arylene ether)s Using Biphenol Monomers via Nucleophilic Aromatic Substitution

Abstract: Poly(arylene ether)s (PAEs) are a critical class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2][3] The incorporation of rigid biphenyl moieties, derived from biphenol monomers, into the polymer backbone significantly enhances these characteristics, leading to materials with elevated glass transition temperatures (Tg) and improved mechanical strength, suitable for demanding applications in aerospace, electronics, and medical implants.[4][5][6] This guide details the synthesis of PAEs from biphenol monomers, focusing on the nucleophilic aromatic substitution (SNAr) polymerization mechanism. We provide a comprehensive overview of the underlying chemical principles, a detailed step-by-step experimental protocol for the synthesis of a poly(arylene ether sulfone), methodologies for polymer characterization, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Underlying Principles and Mechanism

The synthesis of poly(arylene ether)s from biphenol monomers is predominantly achieved through a step-growth polycondensation reaction proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8][9][10] This reaction is fundamentally different from a classical SN2 reaction as it occurs on an aromatic sp²-hybridized carbon. The success of this polymerization hinges on the careful selection of monomers and reaction conditions to facilitate the sequential formation of ether linkages.

The SNAr Polymerization Mechanism

The SNAr mechanism is a two-step addition-elimination process.[10][11][12]

-

Nucleophile Formation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl groups of the biphenol monomer by a weak base, typically anhydrous potassium carbonate (K₂CO₃), to form a potent diphenoxide nucleophile in situ.

-

Nucleophilic Attack & Meisenheimer Complex Formation: The highly reactive phenoxide attacks an electron-deficient carbon atom on the activated aromatic dihalide monomer. This dihalide monomer must contain strongly electron-withdrawing groups (EWGs), such as sulfone (–SO₂–) or ketone (–C=O–), positioned ortho or para to the leaving group (typically fluorine or chlorine).[1][10] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]

-

Elimination and Aromaticity Restoration: The aromatic system is restored through the rapid expulsion of the halide leaving group (e.g., F⁻), resulting in the formation of a stable aryl ether bond.

This sequence repeats, extending the polymer chain and yielding a high molecular weight poly(arylene ether).

Caption: General reaction scheme for SNAr polymerization.

Causality Behind Experimental Choices

The selection of each component in the polymerization is critical for achieving a high molecular weight, defect-free polymer.

-

Monomers: The choice of the biphenol (e.g., 4,4'-biphenol) provides rigidity and thermal stability. The comonomer must be an activated dihalide, where the halogen (F > Cl) serves as the leaving group. Fluorine is preferred due to the high electronegativity, which enhances the electrophilicity of the attached carbon, and the C-F bond's polarization facilitates the initial nucleophilic attack, making it a better leaving group in this context despite its bond strength.[13] Common activated dihalides include bis(4-fluorophenyl)sulfone and 4,4'-difluorobenzophenone.[4][7][14]

-

Solvent: The reaction requires a polar, aprotic solvent to dissolve the monomers and the growing polymer chain while effectively solvating the intermediate charged species. High-boiling solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or diphenyl sulfone are essential as the polymerization often requires elevated temperatures (150-200°C) to proceed at a reasonable rate.[7][15][16]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice.[14][17][18] It is strong enough to deprotonate the phenol but not so strong that it causes side reactions. Its insolubility in the reaction medium at lower temperatures is advantageous, but it becomes more effective as the temperature rises to the polymerization range. Crucially, it must be anhydrous, as water can react with the activated dihalide and terminate chain growth.

-

Azeotroping Agent: To ensure a completely anhydrous system, an azeotroping agent like toluene or xylene is used.[17] The system is heated to the boiling point of the azeotrope to distill off any residual water from the reactants and solvent before initiating the polymerization at a higher temperature. This step is a self-validating control; the cessation of water collection in the Dean-Stark trap indicates the system is dry.

Detailed Experimental Protocol

This protocol describes the synthesis of a high molecular weight poly(arylene ether sulfone) from 4,4'-biphenol and bis(4-fluorophenyl)sulfone.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (Example) | Moles (Example) | Notes |

| 4,4'-Biphenol | C₁₂H₁₀O₂ | 186.21 | 4.655 g | 0.025 | High purity, dried under vacuum. |

| Bis(4-fluorophenyl)sulfone | C₁₂H₈F₂O₂S | 254.25 | 6.356 g | 0.025 | High purity, dried under vacuum. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.146 g | 0.030 | Anhydrous, finely ground powder. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 75 mL | - | Anhydrous grade. |

| Toluene | C₇H₈ | 92.14 | 40 mL | - | Anhydrous grade. |

| Methanol (MeOH) | CH₄O | 32.04 | ~500 mL | - | Reagent grade, for precipitation. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer with a paddle and bearing

-

Dean-Stark trap with a reflux condenser

-

Nitrogen inlet and outlet (bubbler)

-

Thermocouple and heating mantle with a temperature controller

-

Standard glassware for filtration and washing

Step-by-Step Procedure

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried. Charge the flask with 4,4'-biphenol (4.655 g), bis(4-fluorophenyl)sulfone (6.356 g), and potassium carbonate (4.146 g).

-

Solvent Addition: Add NMP (75 mL) and toluene (40 mL) to the flask.

-

Inert Atmosphere: Equip the flask with the mechanical stirrer, Dean-Stark trap/condenser, and nitrogen inlet/outlet. Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle positive nitrogen pressure throughout the reaction.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water is observed collecting in the trap.

-

Toluene Removal: Once the system is dry, carefully drain the collected liquid from the Dean-Stark trap and then increase the temperature to ~160°C to distill off the remaining toluene from the reaction mixture.

-

Polymerization: After all toluene has been removed, increase the temperature to 180-190°C to initiate polymerization. The reaction mixture will become more viscous as the polymer chains grow. Monitor the viscosity visually or by the load on the mechanical stirrer. Maintain the reaction at this temperature for 6-10 hours.

-

Reaction Termination & Cooling: After the desired viscosity is achieved, cool the reaction mixture to below 100°C. Dilute the viscous solution with an additional 50 mL of NMP to facilitate handling.

-

Polymer Precipitation: Slowly pour the cooled polymer solution into a beaker containing vigorously stirring methanol (~500 mL). A fibrous white polymer will precipitate.

-

Isolation and Washing: Continue stirring for 30 minutes, then collect the polymer by vacuum filtration. Wash the polymer thoroughly, first with hot deionized water (3 x 200 mL) to remove residual salts and NMP, and then with methanol (2 x 100 mL).

-

Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight. The final product should be a tough, white, fibrous solid.

Caption: Step-by-step workflow for PAES synthesis.

Characterization of the Resulting Polymer

Post-synthesis characterization is essential to validate the polymer structure, determine its molecular weight, and assess its thermal properties.

-

Structural Verification:

-

FT-IR Spectroscopy: Confirms the formation of the desired polymer by identifying key functional groups. Look for the characteristic aryl ether stretch (~1240 cm⁻¹), sulfone group stretches (~1150 and 1320 cm⁻¹), and the disappearance of the broad phenolic -OH peak from the monomer.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[4][7][19] The ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃ will show distinct aromatic proton signals corresponding to the biphenyl and diphenyl sulfone units in the polymer backbone. Integration of these signals should match the expected ratio.

-

-

Molecular Weight Determination:

-

Gel Permeation Chromatography (GPC): This technique separates polymer chains by size to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A high Mn (e.g., > 20,000 g/mol ) and a PDI close to 2.0 are indicative of a successful step-growth polymerization.[4]

-

-

Thermal Properties Analysis:

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), which is a key indicator of the material's thermal stability and operating temperature range.[5][7] Polymers based on 4,4'-biphenol typically exhibit high Tg values, often exceeding 200°C.

-

Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability by measuring weight loss as a function of temperature. The 5% or 10% weight loss temperature (T₅ or T₁₀) is a common metric for degradation onset, which for these polymers is typically above 450°C in an inert atmosphere.[4][5]

-

Typical Data Summary

| Property | Typical Value | Method | Significance |

| Mn ( g/mol ) | 25,000 - 80,000[4] | GPC | Indicates average chain length; affects mechanical properties. |

| PDI (Mw/Mn) | 1.8 - 2.5 | GPC | Measures the breadth of molecular weight distribution. |

| Tg (°C) | 220 - 260 | DSC | Defines the upper service temperature for amorphous polymers. |

| T₁₀ (°C, N₂) | > 450[4][5] | TGA | Indicates the onset of thermal degradation. |

| Appearance | White to off-white fibrous solid | Visual | - |

| Solubility | Soluble in NMP, DMAc, Chloroform[4] | Dissolution Test | Important for processing (e.g., film casting, membrane formation). |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Molecular Weight (brittle polymer) | 1. Presence of water or other protic impurities. 2. Incorrect stoichiometry (monomer ratio not 1:1). 3. Insufficient reaction time or temperature. 4. Impure monomers. | 1. Ensure thorough azeotropic drying; use anhydrous reagents and solvents. 2. Accurately weigh high-purity monomers. 3. Extend reaction time or slightly increase temperature (e.g., to 195°C), monitoring viscosity. 4. Recrystallize or sublime monomers before use. |

| Dark Polymer Color (brown/yellow) | 1. Presence of oxygen causing side reactions/oxidation. 2. Reaction temperature is too high. | 1. Maintain a strict, positive pressure of inert gas (N₂) throughout the reaction. 2. Ensure accurate temperature control; avoid exceeding 200°C. |

| Insoluble Polymer Gel Formation | 1. Unwanted side reactions or cross-linking. 2. Reaction temperature is excessively high. | 1. Use high-purity monomers and maintain a strict inert atmosphere. 2. Lower the polymerization temperature slightly. |

| Broad or Bimodal PDI | 1. Inefficient mixing leading to localized stoichiometry imbalances. 2. Water introduced late in the reaction. | 1. Ensure efficient mechanical stirring throughout the polymerization. 2. Check for leaks in the inert gas setup. |

Safety Precautions

-

Solvent Handling: NMP and DMAc are high-boiling, polar aprotic solvents. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (nitrile or butyl rubber).

-

High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped.

-

Inert Atmosphere: Nitrogen is an asphyxiant. Ensure the outlet from the reaction is properly vented (e.g., into a bubbler and then the fume hood exhaust).

-

Precipitation: Methanol is flammable. Perform the precipitation step away from ignition sources and with good ventilation.

References

- Ghate, V. V., & Maiti, S. (2025). Synthesis and properties of poly(arylene ether)s based on 3-pentadecyl 4,4'-biphenol. Polymer Bulletin.

- Anastasaki, A., et al. (2024). Poly(arylene ether)s via Cu(II)-Catalysis. Journal of the American Chemical Society.

- Aniano-ilao, M. N. Poly(arylene Ether Sulfones)

- Lohwasser, S., & Ritter, H. (2013). Poly(arylene ether)

- Gu, Z., et al. A novel bisphenol monomer with grafting capability and the resulting poly(arylene ether sulfone)s.

- Zhang, H., et al. (2020). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups.

- Al-Awwad, N., et al. (2023).

- Thielemans, W., et al. (2013). Synthesis and Characterization of Poly(arylene ether sulfone) Kraft Lignin Heat Stable Copolymers. ACS Sustainable Chemistry & Engineering.

- Wang, Y., et al. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review.

- Mecham, J. B. (2002). SYNTHESIS AND CHARACTERIZATION OF SULFONATED POLY (ARYLENE ETHER SULFONE)

- Akulinkin, E. A., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.

- Wang, Y., et al. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. PMC.

- Hedrick, J. L. (1989).

- Liu, X. B., et al. (2007). Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. Express Polymer Letters.

- Beltran, M., et al. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility.

- Wikipedia. (2023).

- Zhang, S., et al. The mechanism of nucleophilic aromatic substitution polymerization.

- LibreTexts. (2015).

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao [repository.lsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 16. expresspolymlett.com [expresspolymlett.com]

- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 18. xray.uky.edu [xray.uky.edu]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing oxidation of electron-rich biphenylols during storage

Welcome to the technical support guide for the storage and handling of electron-rich biphenylols. Researchers, particularly those in drug development and materials science, often rely on the unique properties of these compounds. However, their electron-rich nature makes them highly susceptible to oxidation, leading to degradation, discoloration, and compromised experimental outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity and stability of your valuable compounds.

The Core Challenge: Understanding Biphenylol Oxidation

Electron-rich biphenylols are phenolic compounds characterized by one or more hydroxyl (-OH) groups on a biphenyl scaffold, which is further substituted with electron-donating groups (EDGs) like alkoxy (-OR) or alkyl (-R) groups. This high electron density, while often crucial for their function, is also their primary vulnerability.

The degradation process is typically a free-radical autoxidation reaction. Atmospheric oxygen, often catalyzed by light, heat, or trace metal ions, abstracts a hydrogen atom from the phenolic hydroxyl group.[1][2] This creates a phenoxy radical. The presence of EDGs stabilizes this radical intermediate through resonance, making the initial hydrogen abstraction more favorable compared to less substituted phenols.[3][4] This stabilized radical can then react further, leading to the formation of highly colored quinone-type structures and other degradation products, which manifest as a visible discoloration (yellow to brown) of the material.[2][5][6]

Caption: General oxidation pathway of an electron-rich biphenylol.

Frequently Asked Questions (FAQs)

Q1: My solid biphenylol, which was initially white, has turned yellow/brown in the vial. What happened and is it still usable?

A1: This discoloration is a classic sign of oxidation.[2] Exposure to atmospheric oxygen, even from a poorly sealed container or repeated openings, is the primary cause.[1][7] The colored compounds are likely quinones or polymeric byproducts formed from the degradation of the parent molecule.[6]

Usability: The material is no longer pure. Using it will introduce significant impurities into your experiment, potentially leading to failed reactions, incorrect analytical results, or misleading biological data. We strongly recommend purification (e.g., recrystallization or column chromatography) under inert conditions or using a fresh, unoxidized lot of the compound.

Q2: What are the ideal storage conditions for solid, air-sensitive biphenylols?

A2: The key is to create a multi-barrier defense against oxygen, light, and heat.[1][8][9]

-

Atmosphere: The compound should be stored under a dry, inert atmosphere.[10][11] Argon is preferred over nitrogen because it is denser, forming a more effective protective layer over the solid.[8]

-

Temperature: Store at low temperatures to reduce the rate of chemical reactions.[2] For long-term storage, -20°C is recommended.[12]

-

Light: Protect the compound from light by using amber glass vials.[9][12] For highly sensitive materials, you can wrap the vial in aluminum foil as an extra precaution.

-

Container: Use vials with tight-fitting seals, such as those with PTFE-lined caps or specialized caps like the AcroSeal™ system, which are designed for handling air-sensitive reagents.[13]

Q3: I need to prepare a stock solution in a solvent like DMSO or methanol. How can I prevent it from degrading?

A3: Solutions are often more susceptible to degradation than solids due to increased molecular mobility and dissolved oxygen in the solvent.

-

Deoxygenate the Solvent: Before preparing the solution, you must remove dissolved oxygen from your solvent. This is typically done by sparging (bubbling) with an inert gas like argon or nitrogen for 15-30 minutes.[2]

-

Add an Antioxidant: For phenolic compounds, adding a small amount of an antioxidant to the deoxygenated solvent before dissolving your biphenylol can dramatically improve stability.[2][12][14]

-

Inert Atmosphere Handling: Perform all manipulations (weighing, dissolving, aliquoting) under a gentle positive pressure of inert gas. This can be done in a glovebox or using a Schlenk line.[1][13]

-

Storage: Store frozen (-20°C or -80°C), protected from light, and in vials with the headspace flushed with inert gas before sealing.[12]

Q4: Which antioxidant should I use for my biphenylol solution, and at what concentration?

A4: The choice of antioxidant depends on the solvent and downstream application.

-

For Organic Solvents (e.g., Methanol, Ethyl Acetate): Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.

-

For Aqueous or Polar Aprotic Solvents (e.g., Buffers, DMSO): Ascorbic acid (Vitamin C) is a highly effective reducing agent in aqueous solutions.[2] Sodium metabisulfite is another strong option.[2]

| Antioxidant | Typical Concentration Range | Common Solvents | Mechanism of Action |

| Ascorbic Acid | 0.01 - 0.1% (w/v) | Aqueous, DMSO, DMF | Reducing Agent |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | Organic (non-polar) | Radical Scavenger |

| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | Aqueous | Reducing Agent |

Note: Always confirm that the chosen antioxidant does not interfere with your specific experimental assay.

Troubleshooting Guide

This flowchart provides a logical path for diagnosing and solving common issues related to biphenylol degradation.

Caption: Troubleshooting flowchart for biphenylol degradation.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Electron-Rich Biphenylols

This protocol ensures the maximum shelf-life of your solid compound.

Materials:

-

Electron-rich biphenylol compound

-

Amber glass vial with a PTFE-lined screw cap

-

Source of dry argon or nitrogen gas with a regulator and tubing

-

Parafilm® or electrical tape

-

-20°C freezer

Procedure:

-

Place the solid biphenylol into the amber glass vial. If received from a supplier, it is often best to leave it in its original container if it is properly sealed.

-

Gently flush the headspace of the vial with a slow stream of argon gas for 1-2 minutes to displace all the air.[7][11]

-

Quickly and tightly seal the vial with the cap while the inert gas is still flowing.

-

Wrap the cap-vial interface securely with Parafilm® to create a secondary barrier against moisture and air ingress.[9]

-

Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C under Argon").

-

Place the sealed vial inside a secondary container (like a small box or plastic bag) and store it in a designated -20°C freezer that is not frequently opened.[8][9]

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with enhanced stability for routine use.

Materials:

-

Electron-rich biphenylol solid

-

High-purity solvent (e.g., HPLC-grade DMSO)

-

Selected antioxidant (e.g., Ascorbic Acid)

-

Amber glass vial with PTFE-lined cap

-

Inert gas setup (glovebox or Schlenk line is ideal)

Procedure:

-

Solvent Deoxygenation: Transfer the required volume of solvent to a flask. Sparge the solvent with a steady stream of argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.[2]

-

Antioxidant Addition: While maintaining a positive inert atmosphere over the solvent, add your chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) and mix until fully dissolved.

-

Compound Weighing: In a glovebox or under a blanket of inert gas, weigh the required amount of the electron-rich biphenylol directly into a clean, dry amber vial.

-